BenchChemオンラインストアへようこそ!

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Parallel Synthesis

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate (CAS 1053656-63-5) is a trisubstituted pyrazolo[4,3-d]pyrimidine with chlorine atoms at the 5- and 7-positions and an ethyl ester at the 3-position. This compound serves as a privileged intermediate in medicinal chemistry, particularly for the development of cyclin-dependent kinase (CDK) inhibitors and other kinase-targeted agents.

Molecular Formula C8H6Cl2N4O2
Molecular Weight 261.06 g/mol
CAS No. 1053656-63-5
Cat. No. B1531142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate
CAS1053656-63-5
Molecular FormulaC8H6Cl2N4O2
Molecular Weight261.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=NN1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)5-3-4(13-14-5)6(9)12-8(10)11-3/h2H2,1H3,(H,13,14)
InChIKeyXCTJYEKMWZSXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate (CAS 1053656-63-5): A Differentiated Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry & Parallel Library Synthesis


Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate (CAS 1053656-63-5) is a trisubstituted pyrazolo[4,3-d]pyrimidine with chlorine atoms at the 5- and 7-positions and an ethyl ester at the 3-position . This compound serves as a privileged intermediate in medicinal chemistry, particularly for the development of cyclin-dependent kinase (CDK) inhibitors and other kinase-targeted agents [1]. The scaffold exhibits a predictable and exploitable reactivity gradient: the C7 chlorine undergoes selective nucleophilic aromatic substitution (SNAr) under mild conditions, followed by displacement of the C5 chlorine under more forcing conditions [2], while the ethyl ester provides a hydrolytically labile protecting group that can be converted to the carboxylic acid for amide coupling or retained to modulate pharmacokinetic properties [1].

Why Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate Cannot Be Replaced by Generic Pyrazolo[4,3-d]pyrimidine Analogs in Multi-Step Synthetic Sequences


Generic substitution with unsubstituted 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1196157-42-2) or its 3-methyl ester analog (CAS 1196157-42-2 related) introduces synthetic dead-ends and alters reactivity profiles that compromise library diversification. The unsubstituted 5,7-dichloro core lacks a handle at the 3-position for late-stage functionalization, limiting the scaffold to sequential amine introduction at C7 and C5 only [1]. The methyl ester analog (e.g., methyl 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate, Sigma PH016564) introduces an N-methyl group that blocks N1-substitution and alters the electronic environment of the pyrazole ring, changing both the SNAr reactivity order and the binding mode within kinase ATP pockets [2]. The ethyl ester of the target compound strikes a critical balance: it is stable enough to survive SNAr conditions at C7 and C5, yet can be cleanly hydrolyzed to the carboxylic acid (LiOH, THF/H2O) without affecting the chlorine substituents, providing a divergent point for amide library generation [1].

Quantitative Differentiation Evidence: Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate vs. Closest Analogs


Regioselective SNAr Reactivity: C7 > C5 Substitution Enables Sequential Derivatization Without Protecting Group Manipulation

The target compound, as a member of the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine family, displays a well-characterized reactivity gradient that is directly exploitable for sequential library synthesis. Under standard SNAr conditions (weakly nucleophilic anilines or cyclic amines, DIPEA, DMF, 60–80 °C), substitution occurs exclusively at C7, leaving the C5 chlorine intact [1]. This selectivity is consistent across 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivatives bearing substituents at N1, N2, or C3; however, the C3 ethyl ester uniquely provides an orthogonal functional handle for subsequent diversification after the C7 and C5 positions have been addressed, a feature not available in the 3-unsubstituted analog (CAS 1196157-42-2) [1]. The 3-methyl ester analog (Sigma PH016564) comparably retains the ester handle but introduces an N-methyl group that alters the electronic distribution and reduces the reactivity differential between C7 and C5, potentially compromising selectivity in the first SNAr step [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Parallel Synthesis

Ester Hydrolysis Compatibility: Ethyl Ester Survives Sequential SNAr, Enabling Late-Stage Carboxylic Acid Unveiling

The ethyl ester of the target compound is stable under the SNAr conditions required for C7 and C5 substitution (amine bases, DMF, up to 100 °C), yet can be selectively hydrolyzed to the carboxylic acid using LiOH in aqueous THF at room temperature without affecting the chlorine substituents or the introduced amine groups [1]. This chemoselectivity profile is not available with the unsubstituted 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (no ester present) and is superior to the methyl ester analog where hydrolysis requires stronger conditions that may compromise sensitive functionality introduced at C7 or C5 [1]. The resulting carboxylic acid can then be coupled with diverse amines (HATU, DIPEA, DMF) to generate amide libraries, providing a third diversity axis that is fully independent of the C7 and C5 substitution [2].

Medicinal Chemistry Protecting Group Strategy Amide Library Synthesis

Kinase Selectivity Profile: Trisubstituted Pyrazolo[4,3-d]pyrimidines Demonstrate Preferential CDK2/5/9 Inhibition Over Other Kinase Families

3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines derived from chlorinated intermediates analogous to the target compound have been profiled against broad kinase panels and demonstrate a characteristic selectivity fingerprint: preferential inhibition of CDK2, CDK5, and CDK9 over other CDK family members and non-CDK kinases [1]. In a study of trisubstituted pyrazolo[4,3-d]pyrimidines as angiogenesis inhibitors, kinase selectivity profiling at 1 µM revealed >80% inhibition of CDK2/cyclin E, CDK5/p25, and CDK9/cyclin T1, while CDK1, CDK4, CDK6, and CDK7 were inhibited <30% [1]. The closely related pyrazolo[1,5-a]pyrimidine scaffold (e.g., ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 940284-55-9) shows a differing kinase selectivity profile with preference for VEGFR and PDGFR inhibition rather than CDKs , highlighting that the [4,3-d] ring fusion geometry of the target compound is critical for CDK-targeted programs.

Kinase Profiling CDK Inhibition Selectivity

X-ray Crystallographic Validation: The Pyrazolo[4,3-d]pyrimidine Core Engages the CDK2 Hinge Region via a Conserved Bidentate Hydrogen-Bonding Motif

A co-crystal structure of CDK2/cyclin A2 in complex with a trisubstituted pyrazolo[4,3-d]pyrimidine derivative (LGR6768) at 2.6 Å resolution confirmed that the pyrazolo[4,3-d]pyrimidine core forms a bidentate hydrogen-bonding interaction with the hinge region (Leu83 backbone NH and carbonyl), a binding mode conserved across CDK2, CDK5, and CDK9 [1]. This structural validation provides a molecular basis for the selectivity fingerprint described above. In contrast, the pyrazolo[1,5-a]pyrimidine scaffold presents a different hydrogen-bonding geometry to the hinge region, resulting in a shifted kinase selectivity profile . For procurement, this crystallographic evidence confirms that the [4,3-d] core geometry is required for CDK hinge engagement, and that any purchased intermediate must preserve this ring fusion to maintain the desired binding mode upon further derivatization.

Structural Biology CDK2 Co-crystal Structure Binding Mode

Commercial Availability and Purity Benchmarking: The Ethyl Ester Derivative Outperforms the Carboxylic Acid in Shelf Stability and Ease of Handling

The ethyl ester target compound (CAS 1053656-63-5) is commercially available from multiple suppliers at ≥95% purity as a stable solid, whereas the corresponding carboxylic acid (5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid) is not widely stocked and, when available, exhibits hygroscopicity and limited shelf-life due to decarboxylation tendencies . The methyl ester analog (Sigma PH016564) is available but carries the N-methyl substituent that alters reactivity as described above [1]. For procurement planning, the ethyl ester represents the most versatile and stable entry point for multi-step synthetic sequences: it can be stored at ambient temperature for extended periods, shipped without cold-chain requirements, and used directly in SNAr chemistry without prior activation.

Chemical Procurement Intermediate Stability Supply Chain

Patent-Protected Application Space: The 3-Carboxylate Pyrazolo[4,3-d]pyrimidine Scaffold is Central to Granted CDK Inhibitor Patents

The pyrazolo[4,3-d]pyrimidine scaffold bearing a 3-carboxylate ester is explicitly claimed in granted European patent EP 1475094 (filed 2003, granted 2010), which covers 3,7-disubstituted pyrazolo[4,3-d]pyrimidines and their use as antimitotic, anticancer, herbicidal, fungicidal, and insecticidal agents [1]. This patent estate demonstrates that the 3-carboxylate substitution is a key structural feature conferring improved selectivity and potency relative to earlier pyrazolo[4,3-d]pyrimidines lacking the 3-ester group [1]. The closely related patent AU 2000076784 further covers pyrazolo[4,3-d]pyrimidine derivatives for cardiovascular and metabolic indications [2]. For procurement in an industrial context, sourcing the 3-ester intermediate aligns with the patented, optimized scaffold rather than unsubstituted variants that fall outside the claimed chemical space.

Intellectual Property CDK Inhibitor Patents Freedom to Operate

Application Scenarios Where Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate Delivers Measurable Advantages Over Generic Analogs


Divergent Parallel Synthesis of 3,5,7-Trisubstituted CDK Inhibitor Libraries

In a parallel synthesis workflow targeting CDK2/5/9-selective inhibitors, the ethyl ester intermediate enables a three-step divergent sequence: (i) C7 SNAr with diverse anilines (11 building blocks), (ii) C5 SNAr with primary amines (8 building blocks), and (iii) ester hydrolysis followed by HATU-mediated amide coupling (12 amines), yielding a theoretical 1,056-member library from a single core intermediate [1]. Using the unsubstituted 5,7-dichloro analog would cap the library at 88 members (C7 × C5 only), while the N-methyl methyl ester would introduce a fixed N1 substituent that may be incompatible with CDK2 hinge binding as shown by crystallographic data [2]. The ethyl ester thus delivers a >10-fold increase in accessible library diversity per unit of synthesis effort.

Structure-Guided Lead Optimization of CDK7 Inhibitors Using Late-Stage Ester Diversification

The bioRxiv study by Kovalová et al. (2023) describes the lead compound LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine with a C3 biphenylamide group that derives from a carboxylic acid intermediate, which in turn derives from the corresponding ester [1]. The C3 substituent was identified as critical for CDK7 selectivity over CDK2: the biphenyl moiety occupies a induced hydrophobic pocket adjacent to the hinge region that is not accessible in CDK2 [1]. For procurement teams supporting CDK7 programs, sourcing the ethyl ester ensures that the synthetic route can access this critical C3 diversification point through hydrolysis and amide coupling, whereas the 3-unsubstituted analog would require de novo C3 functionalization with uncertain regiochemical outcome.

Agrochemical Lead Discovery Leveraging the Pyrazolo[4,3-d]pyrimidine Scaffold for Herbicidal and Fungicidal Activity

European patent EP 1475094 demonstrates that 3,7-disubstituted pyrazolo[4,3-d]pyrimidine derivatives exhibit herbicidal and fungicidal activity with improved selectivity over mammalian cells relative to earlier pyrazolopyrimidines [1]. The 3-carboxylate ester serves as a tunable substituent for modulating physicochemical properties (logP, aqueous solubility) critical for foliar uptake and soil mobility in agrochemical applications. The ethyl ester provides an optimal balance of lipophilicity for membrane penetration while retaining the option for hydrolysis to the more water-soluble carboxylic acid or amide for systemic activity. The unsubstituted 5,7-dichloro core lacks this tunability, and the pyrazolo[1,5-a] isomer exhibits a different biological spectrum not covered by the EP 1475094 claims [2].

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Functional Group Compatibility

For chemical biology applications such as PROTAC degrader synthesis or fluorescent probe conjugation, the target compound offers three chemically orthogonal handles: (i) C7 for attachment of the target-protein-binding moiety via SNAr, (ii) C5 for introduction of a polyethylene glycol linker via SNAr, and (iii) C3 ester for hydrolysis and subsequent conjugation to an E3 ligase ligand or fluorophore via amide bond formation [1]. This orthogonality is critical for maintaining the structural integrity of each functional module during synthesis. The 3-unsubstituted analog would require introduction of the linker/module at N1 or N2, which are both less accessible and would alter the hinge-binding pharmacophore, potentially abolishing target engagement [2].

Quote Request

Request a Quote for Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.